Setanaxib

Catalog No.
S528924
CAS No.
1218942-37-0
M.F
C21H19ClN4O2
M. Wt
394.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Setanaxib

CAS Number

1218942-37-0

Product Name

Setanaxib

IUPAC Name

2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

InChI

InChI=1S/C21H19ClN4O2/c1-24(2)14-8-6-7-13(11-14)20-19-16(12-18(27)25(20)3)23-26(21(19)28)17-10-5-4-9-15(17)22/h4-12,23H,1-3H3

InChI Key

RGYQPQARIQKJKH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GKT137831; GKT-137831; GKT 137831; GTK831; GTK-831; GTK 831.

Canonical SMILES

CN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl

The exact mass of the compound 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is 394.11965 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Setanaxib (GKT137831; CAS 1218942-37-0) is a potent, orally bioavailable, and highly selective dual inhibitor of nicotinamide adenine dinucleotide phosphate oxidases 1 and 4 (NOX1/NOX4). Unlike legacy antioxidants and early-generation NOX inhibitors, Setanaxib was specifically engineered to block NOX1/4-mediated reactive oxygen species (ROS) production at the catalytic site without acting as a generic free radical scavenger[1]. Its procurement value lies in its clean pharmacological profile, which lacks the severe off-target flavoprotein inhibition and mitochondrial toxicity associated with older benchmark compounds. With an established pharmacokinetic profile supporting chronic oral dosing, Setanaxib is the definitive small-molecule tool for researchers and developers investigating ROS-driven fibrotic diseases, diabetic complications, and oncology models where precise target engagement is critical[2].

Substituting Setanaxib with cheaper, legacy NOX inhibitors routinely compromises experimental integrity due to severe off-target effects and non-specific mechanisms of action. Diphenyleneiodonium (DPI) is a pan-flavoprotein inhibitor that indiscriminately blocks endothelial nitric oxide synthase (eNOS), xanthine oxidase, and the mitochondrial electron transport chain, causing widespread cellular toxicity [1]. Apocynin, frequently cited as a NOX inhibitor, functions primarily as a generic ROS scavenger rather than a direct enzyme inhibitor, masking true NOX-dependent signaling pathways[1]. Furthermore, while VAS2870 is a recognized pan-NOX inhibitor, it exhibits problematic off-target effects, including direct cysteine thiol alkylation and NOX-independent inhibition of platelet aggregation . Procurement of Setanaxib eliminates these confounding variables, ensuring that observed reductions in oxidative stress and fibrogenesis are strictly driven by NOX1/4 inhibition.

High-Affinity NOX1/4 Selectivity Over Immune-Critical NOX2

Setanaxib demonstrates potent dual inhibition of NOX4 (Ki = 110 nM) and NOX1 (Ki = 140 nM). Crucially, it exhibits a 12- to 15-fold lower affinity for NOX2 (Ki = 1750 nM) and NOX5 (Ki = 410 nM) [1]. This is a critical differentiator from pan-NOX inhibitors like VAS2870 or DPI, which indiscriminately block NOX2. Because NOX2 is essential for the neutrophil oxidative burst and normal immune function, Setanaxib allows researchers to isolate NOX1/4-driven pathology without inducing broad immunosuppression.

Evidence DimensionEnzyme Inhibition Affinity (Ki)
Target Compound DataSetanaxib: NOX1 Ki = 140 nM; NOX4 Ki = 110 nM
Comparator Or BaselineSetanaxib NOX2 Ki = 1750 nM; DPI = Non-selective (equal potency across all isoforms)
Quantified Difference12- to 15-fold selectivity for NOX1/4 over NOX2
ConditionsCell-free assays using membranes overexpressing specific NOX isoforms

Procuring Setanaxib ensures that NOX1/4-dependent fibrotic and metabolic pathways can be suppressed without compromising NOX2-dependent immune responses in complex in vivo models.

Elimination of Off-Target Flavoprotein Inhibition and ROS Scavenging

Unlike the legacy inhibitor DPI, which exhibits a high affinity for xanthine oxidase (Ki = 50 nM) due to its non-specific flavoprotein binding, Setanaxib demonstrates no significant affinity for xanthine oxidase (Ki > 100 µM) [1]. Furthermore, comprehensive profiling across 170 off-target proteins (including kinases, GPCRs, and ion channels) at 10 µM showed no significant inhibition. Setanaxib also lacks direct superoxide scavenging activity, a major confounding factor when using Apocynin [2].

Evidence DimensionXanthine Oxidase Inhibition (Ki)
Target Compound DataSetanaxib: Ki > 100 µM (No direct ROS scavenging)
Comparator Or BaselineDPI: Ki = 50 nM; Apocynin: Acts as direct ROS scavenger
Quantified Difference>2000-fold reduction in off-target xanthine oxidase inhibition vs. DPI
ConditionsIn vitro off-target pharmacological profiling and superoxide scavenging assays

This guarantees that experimental data reflects true NOX1/4 catalytic inhibition rather than generic antioxidant artifacts or widespread mitochondrial toxicity.

In Vivo Pharmacokinetic Stability for Chronic Oral Dosing

Setanaxib was specifically developed to overcome the poor in vivo utility of early NOX inhibitors. It possesses a highly favorable ADME profile, achieving a calculated half-life of approximately 4.79 hours in murine models, which sustains plasma concentrations above the IC50 for extended periods following bolus administration [1]. This permits reliable, once-daily oral dosing (typically 40–60 mg/kg/day) in chronic disease models (e.g., CCl4-induced liver fibrosis, diabetic atherosclerosis), a stark contrast to peptide inhibitors (like gp91ds-tat) that require complex delivery or continuous infusion .

Evidence DimensionIn Vivo Pharmacokinetics and Dosing Route
Target Compound DataSetanaxib: Oral bioavailability, t1/2 ~ 4.79 hr, dosed at 60 mg/kg/day p.o.
Comparator Or BaselinePeptide inhibitors (gp91ds-tat): Require infusion/injection; Apocynin: Rapid clearance, poor target engagement
Quantified DifferenceEnables sustained systemic NOX1/4 inhibition via non-invasive oral administration
ConditionsMurine pharmacokinetic profiling and chronic disease models (e.g., NOD mice, ApoE-/- mice)

For procurement teams supporting translational in vivo research, Setanaxib provides the necessary pharmacokinetic stability and oral bioavailability required for weeks-to-months-long chronic efficacy studies.

In Vivo Models of Organ Fibrosis and Tissue Remodeling

Because Setanaxib combines high NOX1/4 selectivity with excellent oral bioavailability, it is the procurement standard for chronic in vivo fibrosis models. It is heavily utilized in CCl4-induced liver fibrosis, hypoxia-induced pulmonary vascular remodeling, and diabetic nephropathy studies, where daily oral dosing (60 mg/kg) reliably attenuates fibrogenesis and ROS-driven inflammation without the off-target toxicity seen with DPI[1].

Dissection of ROS Signaling in Oncology

In cancer research, particularly in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), NOX4 is frequently overexpressed and drives proliferation. Setanaxib is the preferred tool to selectively block NOX4 catalytic activity to study tumor apoptosis and metastasis, avoiding the confounding generic ROS-scavenging effects of Apocynin that can artificially alter redox-sensitive oncogenic pathways [2].

Metabolic and Vascular Disease Research

Setanaxib is highly suited for studying diabetic atherosclerosis and beta-cell dysfunction. Its lack of NOX2 inhibition ensures that researchers can evaluate NOX1/4-dependent vascular remodeling and oxidative stress in ApoE-deficient or NOD mice without inadvertently suppressing the macrophage/neutrophil functions critical to the underlying inflammatory models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

394.1196536 Da

Monoisotopic Mass

394.1196536 Da

Heavy Atom Count

28

Appearance

light yellow to yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

45II35329V

Drug Indication

Treatment of primary biliary cholangitis

Wikipedia

Setanaxib

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Deliyanti D, Wilkinson-Berka JL. Inhibition of NOX1/4 with GKT137831: a potential novel treatment to attenuate neuroglial cell inflammation in the retina. J Neuroinflammation. 2015 Jul 30;12:136. doi: 10.1186/s12974-015-0363-z. PubMed PMID: 26219952; PubMed Central PMCID: PMC4518508.
2: Green DE, Murphy TC, Kang BY, Kleinhenz JM, Szyndralewiez C, Page P, Sutliff RL, Hart CM. The Nox4 inhibitor GKT137831 attenuates hypoxia-induced pulmonary vascular cell proliferation. Am J Respir Cell Mol Biol. 2012 Nov;47(5):718-26. doi: 10.1165/rcmb.2011-0418OC. Epub 2012 Aug 16. PubMed PMID: 22904198; PubMed Central PMCID: PMC3547100.
3: Aoyama T, Paik YH, Watanabe S, Laleu B, Gaggini F, Fioraso-Cartier L, Molango S, Heitz F, Merlot C, Szyndralewiez C, Page P, Brenner DA. Nicotinamide adenine dinucleotide phosphate oxidase in experimental liver fibrosis: GKT137831 as a novel potential therapeutic agent. Hepatology. 2012 Dec;56(6):2316-27. doi: 10.1002/hep.25938. PubMed PMID: 22806357; PubMed Central PMCID: PMC3493679.
4: Jiang JX, Chen X, Serizawa N, Szyndralewiez C, Page P, Schröder K, Brandes RP, Devaraj S, Török NJ. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831, a novel NOX4/NOX1 inhibitor in vivo. Free Radic Biol Med. 2012 Jul 15;53(2):289-96. doi: 10.1016/j.freeradbiomed.2012.05.007. Epub 2012 May 19. PubMed PMID: 22618020; PubMed Central PMCID: PMC3392471.

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